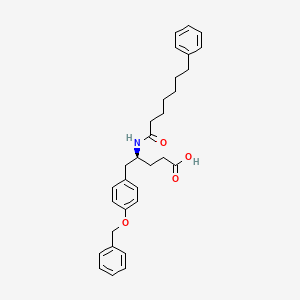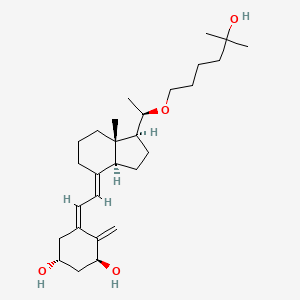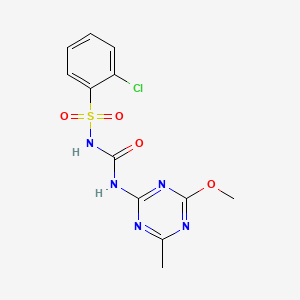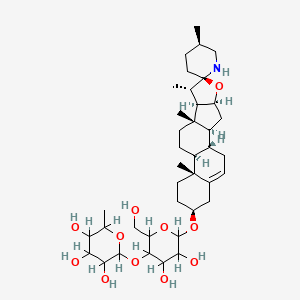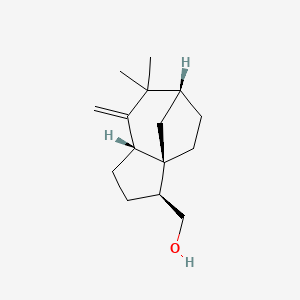![molecular formula C32H29F3N4O4S2 B1673697 N-[2-[4-[[3-丁基-5-氧代-1-[2-(三氟甲基)苯基]-1,2,4-三唑-4-基]甲基]苯基]苯基]磺酰基-3-甲基-2-噻吩甲酰胺 CAS No. 147776-06-5](/img/structure/B1673697.png)
N-[2-[4-[[3-丁基-5-氧代-1-[2-(三氟甲基)苯基]-1,2,4-三唑-4-基]甲基]苯基]苯基]磺酰基-3-甲基-2-噻吩甲酰胺
描述
Potent EP4 receptor antagonist, selective over all other prostanoid receptor family members (Ki values for human receptors are 0.024 (EP4), 0.71 (TP), 1.90 (EP3), 5.10 (DP), 5.63 (FP), 6.74 (IP), 19 (EP1) and 23 μM ( EP2)). Shows a variety of biological actions including suppression of PGE2 stimulated bone formation, blocking of cell proliferation and also reverses anti-inflammatory action of PGE2.
Prostaglandin E2 (PGE2) exerts its effects through four separate G coupled-protein receptors (EP1-4). L-161,982 is a potent and selective EP4 receptor antagonist. It demonstrates selective binding to human EP4 receptors with a Ki value of 0.024 µM compared to other receptors of the prostanoid family, EP1, EP2, EP3, DP, FP, and IP, with Ki values of 17, 23, 1.9, 5.1, 5.6, and 6.7 µM, respectively. L-161,982 at 10 mg/kg/day suppresses PGE2-stimulated bone formation in young rats2 and at 100 nM reverses the anti-inflammatory action of PGE2 in LPS-activated human macrophages. At 10 µM L-161982 blocks PGE2-induced cell proliferation in HCA-7 colon cancer cells.
L-161982 is a selective inhibitor of the EP4 PGE2 receptor which enhances oxaliplatin-induced apoptosis in OXR cells, reduces expression of the colonic stem cell markers, CD133 and CD44, and inhibits tumor sphere formation.
科学研究应用
Prostanoid Receptor Antagonist
L-161,982 is known as a potent EP4 receptor antagonist . It is selective over all other members of the prostanoid receptor family . The Ki values are 0.024, 0.71, 1.90, 5.10, 5.63, 6.74, 19 and 23 μM for human EP4, TP, EP3, DP, FP, IP, EP1 and EP2 receptors respectively .
Bone Formation
L-161,982 has been found to suppress PGE2-induced bone formation in rats . This suggests that it could potentially be used in the treatment of conditions related to bone formation and remodeling.
Pain Management
L-161,982 has been shown to prevent the nociceptive response induced by Misoprostol in formalin-injected mice . This indicates that it could have potential applications in pain management.
Respiratory Disorders
Research has suggested that L-161,982 could potentially be used in the treatment of respiratory disorders. For example, it has been found to induce epithelium- and prostaglandin E2-dependent relaxation of mouse isolated trachea through activation of cyclooxygenase (COX)-1 and COX-2 .
Drug Research
L-161,982 is often used in drug research due to its role as a potent EP4 receptor antagonist . It can be used to study the effects of blocking EP4 receptors in various biological systems.
作用机制
Target of Action
L-161,982 is a selective antagonist of the EP4 receptor . The EP4 receptor is a member of the prostanoid receptor family and plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a lipid compound with diverse biological actions including the regulation of inflammation, bone formation, and cell proliferation .
Mode of Action
L-161,982 acts by blocking the EP4 receptor , thereby inhibiting the effects of PGE2 . This results in a variety of biological actions, including the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .
Biochemical Pathways
The primary biochemical pathway affected by L-161,982 is the PGE2 signaling pathway . By blocking the EP4 receptor, L-161,982 inhibits PGE2-induced ERK phosphorylation, a key step in the PGE2 signaling pathway . This leads to a reduction in cell proliferation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
The blockade of the EP4 receptor by L-161,982 has several effects at the molecular and cellular levels. It results in a reduction in ERK phosphorylation and cell proliferation . In addition, it has been reported to have antimicrobial activity against Staphylococcus aureus, reducing microbial burden and providing significant protection against lethality in models of S. aureus infection . This antimicrobial activity is thought to be due to the inhibition of the electron transport chain (ETC), leading to reduced ATP production and hemolytic activity .
Action Environment
It is known that the compound’s efficacy can be influenced by the presence of pge2, as it acts by blocking the effects of this molecule
属性
IUPAC Name |
N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNKTXNUZFVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433324 | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide | |
CAS RN |
147776-06-5 | |
| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



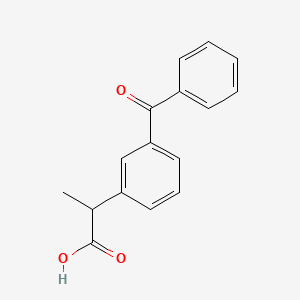
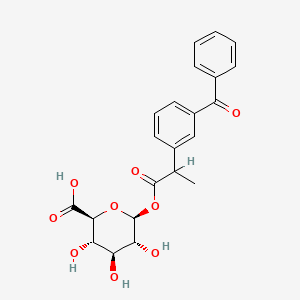
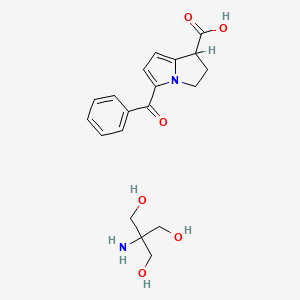

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)
![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)
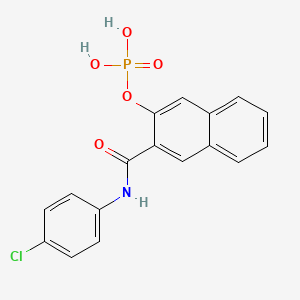
![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)
